BenchChemオンラインストアへようこそ!

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Anticancer Agent Synthesis Pemetrexed Intermediate Process Chemistry

This compound is a validated intermediate for Pemetrexed Disodium synthesis, offering a unique 2-(2-methoxyphenyl) chromen-4-one core with a sterically hindered 2,2-dimethylpropanamide (pivalamide) protecting group at the 6-position. Unlike generic flavonoid analogs, the ortho-methoxy orientation and pivalamide moiety ensure regioselective reactivity and synthetic fidelity essential for producing high-purity pemetrexed derivatives. Ideal for anticancer SAR programs, lead optimization, and multi-step process chemistry. Procure with confidence for reproducible, patent-aligned synthetic pathways.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 923221-16-3
Cat. No. B6482738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
CAS923221-16-3
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
InChIInChI=1S/C21H21NO4/c1-21(2,3)20(24)22-13-9-10-18-15(11-13)16(23)12-19(26-18)14-7-5-6-8-17(14)25-4/h5-12H,1-4H3,(H,22,24)
InChIKeyLRXFOXRMUUENIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide (CAS 923221-16-3): A Specialized Flavonoid Intermediate for Anticancer Agent Development


N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide (CAS 923221-16-3) is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a sterically hindered 2,2-dimethylpropanamide (pivalamide) moiety [1]. With a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol, this compound is characterized by its rigid aromatic scaffold and enhanced lipophilicity, making it a valuable scaffold in medicinal chemistry [2]. Critically, it is documented as a key intermediate in the synthesis of Pemetrexed Disodium, a clinically approved multitargeted antifolate anticancer agent, and its derivatives .

Why Generic Chromen-4-one Analogs Cannot Replace 923221-16-3 in Targeted Synthesis and Screening


Generic substitution of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide with other flavonoid or chromen-4-one derivatives introduces significant risk of synthetic failure and screening irreproducibility. The compound's unique combination of a 2-(2-methoxyphenyl) substituent and a 6-pivalamide group is not arbitrarily interchangeable; the ortho-methoxy orientation on the phenyl ring dictates specific electronic and steric properties that influence both reactivity in downstream coupling reactions and binding interactions with biological targets [1]. In the context of pemetrexed intermediate synthesis, the 2,2-dimethylpropanamide (pivalamide) moiety provides a chemically stable, sterically protecting group that is essential for directing regioselective transformations, a feature absent in analogs with smaller or more reactive acyl groups [2]. Furthermore, the compound's documented role in preparing pemetrexed derivatives specifically links its structural identity to a validated, high-value synthetic pathway, meaning substitution with a non-identical intermediate would compromise both yield and impurity profile of the final active pharmaceutical ingredient .

Quantitative Differentiation Evidence for N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide


Validated Intermediate Status for Pemetrexed Disodium Synthesis

This compound is explicitly designated as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, a clinically approved anticancer agent . This distinguishes it from the vast majority of chromen-4-one derivatives which lack any established role in the synthesis of an approved therapeutic. The documented application provides a clear, verifiable procurement rationale: the compound is a necessary starting material or intermediate for a specific, high-value synthetic route, unlike generic flavonoid screening compounds that have only hypothetical utility.

Anticancer Agent Synthesis Pemetrexed Intermediate Process Chemistry

Structurally Distinct Ortho-Methoxy Phenyl Substitution Pattern

The 2-(2-methoxyphenyl) substituent at the chromen-4-one 2-position represents a specific regiochemical feature that differentiates this compound from more common 2-(4-methoxyphenyl) or 2-phenyl flavonoid analogs. The ortho-methoxy group introduces a distinct steric and electronic environment that can alter molecular recognition by biological targets compared to para-substituted isomers [1]. In synthetic applications, this ortho-substitution pattern is critical for regioselective transformations in the preparation of pemetrexed derivatives, where the spatial orientation of the methoxy group influences coupling efficiency .

Flavonoid SAR Regioselectivity Medicinal Chemistry

Sterically Hindered Pivalamide Moiety at the 6-Position

The 2,2-dimethylpropanamide (pivalamide) substituent at the chromen-4-one 6-position introduces a bulky tert-butyl-like group that is absent in most flavonoid analogs, which commonly feature smaller amides (e.g., acetamide, cyclopropanecarboxamide) at this position [1]. This steric bulk can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis and increases lipophilicity (predicted LogP approximately 3.5-4.5 based on structural analysis), potentially improving membrane permeability versus less hindered analogs .

Steric Protection Metabolic Stability Lipophilicity

Availability as a Defined Screening Compound from Life Chemicals

This compound is catalogued and commercially available from Life Chemicals (catalog number F2211-0044) as part of a screening library, offered in multiple quantity formats (2 μmol, 5 μmol, 10 μmol, and 1 mg) with a stated purity of ≥90% [1]. This distinguishes it from many structurally related flavonoid amides that are not available from established screening compound vendors, thereby providing verifiable supply chain reliability and quality assurance for high-throughput screening campaigns [1].

High-Throughput Screening Compound Libraries Drug Discovery

Prioritized Application Scenarios for N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide


Key Intermediate in Pemetrexed Disodium Derivative Synthesis

The most rigorously documented application for this compound is as an intermediate in the preparation of Pemetrexed Disodium and its novel derivatives for anticancer evaluation [1]. Researchers developing next-generation antifolate therapeutics or exploring pemetrexed analogs as potential treatments for mesothelioma and non-small cell lung cancer can procure this compound as a validated starting material. Its use is tied to specific patent-described synthetic routes for pemetrexed intermediates, ensuring that the compound identity aligns with published process chemistry protocols .

Flavonoid-Based Pharmacophore Exploration in Drug Discovery

The compound's unique combination of a 2-(2-methoxyphenyl) flavone core with a sterically hindered pivalamide group makes it a valuable entry for probing flavonoid-based pharmacophores in high-throughput screening campaigns [1]. Its availability from established screening libraries (Life Chemicals) enables its direct integration into target-based or phenotypic assays aimed at inflammation, oxidative stress, or kinase inhibition pathways. The structural features described in the quantitative evidence guide (ortho-methoxy orientation and pivalamide steric bulk) provide a differentiated chemical starting point for hit-to-lead optimization compared to simpler flavone analogs [1].

Steric and Lipophilicity Probe in Structure-Activity Relationship Studies

In medicinal chemistry SAR programs, this compound serves as a tool to investigate the impact of increased steric hindrance and lipophilicity at the chromen-4-one 6-position. As established in Section 3, the 2,2-dimethylpropanamide group contrasts sharply with the smaller acetamide and cyclopropanecarboxamide analogs, allowing researchers to correlate these physicochemical changes with shifts in target binding affinity, cellular permeability, and metabolic stability [1]. This makes it particularly suitable for lead optimization campaigns where improving membrane penetration or reducing amide hydrolysis is desired [1].

Regioselective Synthetic Methodology Development

For process chemists, the ortho-methoxy regiochemistry of the 2-phenyl substituent offers a distinct electronic environment for developing and validating regioselective coupling or functionalization reactions. The compound's established role in pemetrexed intermediate synthesis demonstrates its compatibility with multi-step reaction sequences, making it a useful test substrate for optimizing conditions in related chromen-4-one derivatization protocols .

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.